molecular formula C15H17N5O B2630691 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-17-1

7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2630691
CAS No.: 477865-17-1
M. Wt: 283.335
InChI Key: DUHPIFKPBYGVEP-UHFFFAOYSA-N
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Description

7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound with a complex structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine include other triazolopyrimidine derivatives with different substituents. Examples might include:

  • 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-ol
  • 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-thiol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.

Properties

IUPAC Name

7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-9-5-4-6-10(2)13(9)21-11(3)12-7-8-17-15-18-14(16)19-20(12)15/h4-8,11H,1-3H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHPIFKPBYGVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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